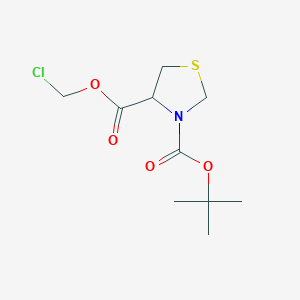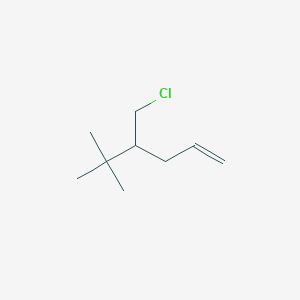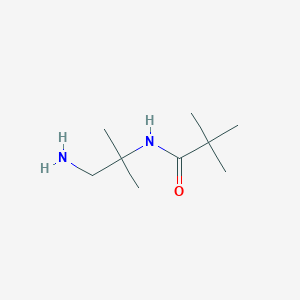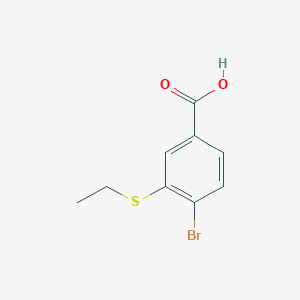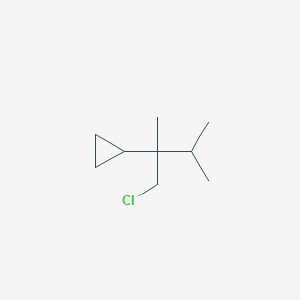
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C9H17Cl It is a cycloalkane derivative, characterized by a cyclopropane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 1-chloro-2,3-dimethylbutane with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a solvent like diethyl ether or dichloromethane and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the cyclopropane ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target molecules.
類似化合物との比較
Cyclopropane: The simplest cycloalkane, used as an anesthetic and in organic synthesis.
1-Chloro-2,3-dimethylbutane: A precursor in the synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane.
Cyclobutane: Another small cycloalkane with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a chlorine atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
(1-chloro-2,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3 |
InChIキー |
PIRVHFXKUPTHLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CCl)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)

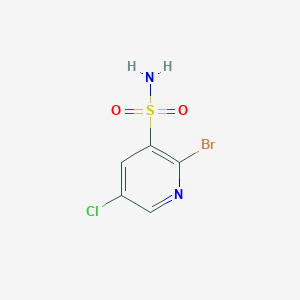

methanol](/img/structure/B13189260.png)


